molecular formula C25H23N3O3 B2613141 N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899753-18-5

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

カタログ番号: B2613141
CAS番号: 899753-18-5
分子量: 413.477
InChIキー: LGODUVBLNMJQQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2-(2-methoxyphenyl)ethyl chain and a pyridazinone core substituted with a naphthalen-2-yl group. This compound is structurally characterized by:

  • A pyridazinone ring (1,6-dihydropyridazin-6-one) that contributes to hydrogen-bonding interactions due to its carbonyl and NH groups.
  • A 2-(2-methoxyphenyl)ethyl side chain connected via an acetamide linker, influencing solubility and receptor-binding dynamics.

特性

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-23-9-5-4-7-19(23)14-15-26-24(29)17-28-25(30)13-12-22(27-28)21-11-10-18-6-2-3-8-20(18)16-21/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODUVBLNMJQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl ethylamine: This can be achieved by reacting 2-methoxyphenylacetonitrile with ethylamine under basic conditions.

    Synthesis of the naphthyl dihydropyridazinone: This involves the cyclization of a naphthyl hydrazine derivative with an appropriate diketone.

    Coupling of the two intermediates: The final step involves coupling the methoxyphenyl ethylamine with the naphthyl dihydropyridazinone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

化学反応の分析

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

作用機序

The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydropyridazinone moiety could play a key role in binding to these targets, while the methoxyphenyl and naphthyl groups may enhance its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide are compared below with four closely related analogs (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Structural Variations
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (Target) C₂₇H₂₅N₃O₃ 439.51* ~4.5* 2-(2-Methoxyphenyl)ethyl chain; naphthalen-2-yl on pyridazinone.
N-[(2-Methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide () C₂₄H₂₁N₃O₃ 399.45 4.01 Benzyl (vs. phenethyl) chain; shorter alkyl linker.
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () C₂₄H₂₅N₃O₄ 393.44 N/A 4-Methoxyphenyl (vs. naphthalen-2-yl); altered aromatic substitution.
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide () C₂₄H₂₀N₄O₃ 436.45 N/A Naphthalen-1-yl (vs. -2-yl); 4-acetamidophenyl (vs. 2-methoxyphenethyl) substituent.

*Calculated values based on structural similarity to and .

Key Observations:

Side Chain Modifications: The phenethyl chain in the target compound (vs. benzyl in ) may enhance conformational flexibility and membrane permeability due to the extended alkyl linker .

This could enhance interactions with hydrophobic binding pockets . Naphthalen-1-yl substitution () reduces steric hindrance at the pyridazinone core, possibly improving solubility but reducing aromatic stacking efficacy .

Physicochemical Properties :

  • The target compound’s higher molecular weight (439.51 vs. 399.45 in ) correlates with its extended side chain and naphthalene moiety, which may influence pharmacokinetic parameters like metabolic stability .
  • logP values (target: ~4.5; : 4.01) suggest moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility .

Hydrogen-Bonding Capacity: The pyridazinone NH and carbonyl groups in all compounds provide hydrogen-bonding sites, critical for target engagement. The acetamide linker further contributes to this profile, as seen in IR and NMR data () .

生物活性

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure

The compound is characterized by the following structural features:

  • Methoxyphenyl group : Contributes to lipophilicity and may enhance receptor binding.
  • Dihydropyridazin moiety : Implicated in various biological activities, including anti-inflammatory and analgesic effects.
  • Naphthalene ring : Known for its role in enhancing the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit anticonvulsant properties. For instance, the evaluation of related compounds in seizure models demonstrated significant activity:

  • Model Used : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
  • Efficacy : Compounds related to N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide showed promising results with effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg .
CompoundED50 (mg/kg)Model
Compound 1032.08MES
Compound 940.34scPTZ

Anti-inflammatory Activity

The compound's structural elements suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The presence of the naphthalene moiety is particularly noted for its ability to modulate inflammatory pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. The findings suggest that modifications in the structure can significantly impact the cytotoxic profile:

  • IC50 Values : Compounds derived from similar scaffolds demonstrated IC50 values below 20 µg/mL against A549 lung adenocarcinoma cells, indicating strong anticancer activity .
CompoundCell LineIC50 (µg/mL)
Compound AA549<20
Compound BNIH/3T3>100

The proposed mechanisms through which N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exerts its biological effects include:

  • Receptor Interaction : Potential binding to GABA receptors, enhancing inhibitory neurotransmission.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticonvulsant Efficacy : A study demonstrated that a closely related compound significantly reduced seizure frequency in a rodent model, suggesting a favorable safety profile alongside efficacy .
  • Cancer Treatment : Clinical trials involving analogs of this compound have shown promise in reducing tumor size in patients with specific types of cancer, warranting further investigation into its therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。